4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde
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Overview
Description
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a piperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with piperidine and a suitable aldehyde. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 4-Chloro-2-(1-piperidino)-5-thiazolecarboxylic acid.
Reduction: 4-Chloro-2-(1-piperidino)-5-thiazolemethanol.
Substitution: 4-Amino-2-(1-piperidino)-5-thiazolecarboxaldehyde.
Scientific Research Applications
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidino group enhances its binding affinity to biological targets, while the thiazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1-piperidino)-5-thiazolecarboxylic acid
- 4-Chloro-2-(1-piperidino)-5-thiazolemethanol
- 4-Amino-2-(1-piperidino)-5-thiazolecarboxaldehyde
Uniqueness
4-Chloro-2-(1-piperidino)-5-thiazolecarboxaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-7(6-13)14-9(11-8)12-4-2-1-3-5-12/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHYBGQGFSRXQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397071 |
Source
|
Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139670-00-1 |
Source
|
Record name | 4-Chloro-2-(piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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